Pentadeceth-3

Description

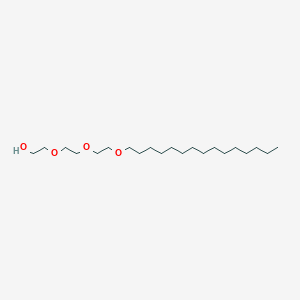

Pentadeceth-3 is a polyethylene glycol (PEG) ether of pentadecyl alcohol, characterized by a hydrophobic C15 alkyl chain and three ethylene oxide (EO) units. It functions primarily as a nonionic surfactant, emulsifier, or solubilizer in cosmetic, pharmaceutical, and industrial formulations. Its amphiphilic structure enables it to reduce surface tension, stabilize emulsions, and enhance the solubility of hydrophobic compounds in aqueous systems .

Properties

CAS No. |

16468-03-4 |

|---|---|

Molecular Formula |

C21H44O4 |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

2-[2-(2-pentadecoxyethoxy)ethoxy]ethanol |

InChI |

InChI=1S/C21H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-18-20-25-21-19-24-17-15-22/h22H,2-21H2,1H3 |

InChI Key |

OEYRUWHOSZDOCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Pentadeceth-3 is typically synthesized through the ethoxylation of pentadecanol. The process involves the reaction of pentadecanol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The degree of ethoxylation determines the number of ethylene oxide units added to the alcohol, which in this case is three.

Chemical Reactions Analysis

Pentadeceth-3 can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler alcohols.

Substitution: It can participate in substitution reactions where the ethoxy groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentadeceth-3 has several applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: It is used in biological research as a solubilizing agent for hydrophobic compounds.

Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.

Industry: It is widely used in the formulation of cosmetics, detergents, and cleaning agents due to its emulsifying and solubilizing properties.

Mechanism of Action

The mechanism of action of Pentadeceth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. This is particularly useful in formulations where hydrophobic and hydrophilic components need to be combined.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Pentadeceth-3 with structurally related ethoxylated alcohols:

*Molecular weights estimated based on structural analogs in and .

Key Differences:

Alkyl Chain Length :

- This compound (C15) : Intermediate hydrophobicity balances emulsification and solubility.

- Ceteth-3 (C16) : Slightly higher lipophilicity enhances stability in oil-rich formulations.

- Steareth-3 (C18) : Greater hydrophobicity suits anhydrous systems but may reduce water solubility.

Ethylene Oxide Units :

All three compounds share three EO units, ensuring moderate hydrophilic-lipophilic balance (HLB ~8–10), ideal for oil-in-water emulsions.

Performance in Formulations

- Solubility :

Ceteth-3 and Steareth-3 exhibit lower critical micelle concentrations (CMCs) than this compound due to longer alkyl chains, enhancing micelle stability in harsh conditions . - Environmental Impact : Ethoxylated alcohols with C12–C15 chains (e.g., this compound) are generally more biodegradable than longer-chain analogs (C16–C18), per ECHA guidelines on substance persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.